molecular formula C13H23ClN2O2 B2562907 tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 1909288-65-8

tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B2562907
CAS No.: 1909288-65-8
M. Wt: 274.79
InChI Key: QPUDQZHGZUWSKX-MRDWIYSCSA-N
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Description

The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” is a chiral diazabicyclic ligand . It has an empirical formula of C5H10N2 · 2HBr, a molecular weight of 259.97 , and is used in the preparation of dicopper (II) complexes .


Synthesis Analysis

This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands . It can also be a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .


Molecular Structure Analysis

The SMILES string representation of this compound is Br.Br.C1N [C@@H]2CN [C@H]1C2 . This indicates that the compound contains two bromine atoms and a bicyclic structure with nitrogen atoms.


Physical and Chemical Properties Analysis

The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” has a melting point of 300 °C (dec.) (lit.) . Its optical activity is [α]23/D +22°, c = 1 in H2O .

Scientific Research Applications

Anticancer Activity and Synthetic Applications

The study of norcantharidin analogues , which share a similar bicyclic structure to the compound , has shown potential anticancer activities. Norcantharidin itself is a derivative of cantharidin and is noted for its anticancer properties while having fewer side effects compared to cantharidin. The structural modifications leading to analogues like tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride could potentially enhance anticancer activities, making these compounds of interest for further medicinal chemistry research (Deng & Tang, 2011).

Mechanism of Action

This compound can act as an organocatalyst in Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point, indicating that it does not ignite easily .

Future Directions

The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” has potential applications in the synthesis of chiral diazabicyclic ligands and the preparation of dicopper (II) complexes . It can also be used in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts for asymmetric catalysis reactions .

Properties

IUPAC Name

tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUDQZHGZUWSKX-MRDWIYSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=C)[C@@H]2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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